molecular formula C8H9N3O B14680886 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide CAS No. 40000-75-7

2-Methyl-N-(pyrazin-2-yl)prop-2-enamide

Cat. No.: B14680886
CAS No.: 40000-75-7
M. Wt: 163.18 g/mol
InChI Key: GTYIWDPYATVARX-UHFFFAOYSA-N
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Description

2-Methyl-N-(pyrazin-2-yl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyrazine ring attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with pyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring or the amide moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted pyrazine derivatives and amides.

Scientific Research Applications

2-Methyl-N-(pyrazin-2-yl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide
  • N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
  • (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide

Comparison: this compound is unique due to its specific structural features, such as the pyrazine ring and the prop-2-enamide moiety. These features confer distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

CAS No.

40000-75-7

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-methyl-N-pyrazin-2-ylprop-2-enamide

InChI

InChI=1S/C8H9N3O/c1-6(2)8(12)11-7-5-9-3-4-10-7/h3-5H,1H2,2H3,(H,10,11,12)

InChI Key

GTYIWDPYATVARX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=NC=CN=C1

Origin of Product

United States

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